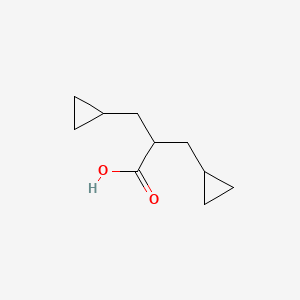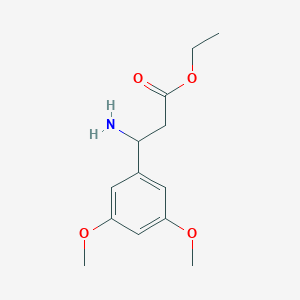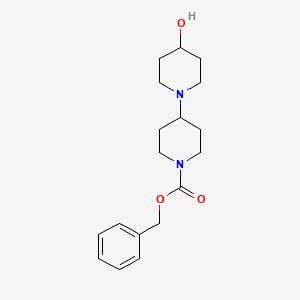
Benzyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H19NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a hydroxyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboxylate ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl 4-(4-oxopiperidin-1-yl)piperidine-1-carboxylate.
Reduction: Formation of benzyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-methanol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered neurotransmitter levels and effects on neurological function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with similar structural features but lacking the benzyl and carboxylate groups.
1-Benzyl-4-hydroxypiperidine: A closely related compound with a similar structure but without the carboxylate ester.
Uniqueness
Benzyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate is unique due to the presence of both the benzyl group and the carboxylate ester, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
benzyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-17-8-12-19(13-9-17)16-6-10-20(11-7-16)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMKMMJDUVBCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
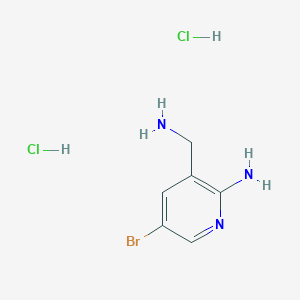
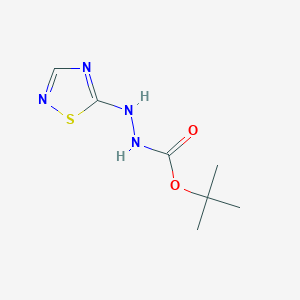

![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)

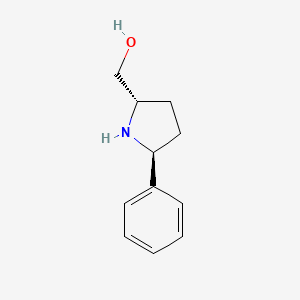
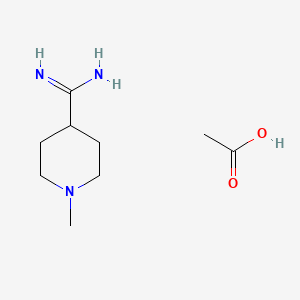
![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)
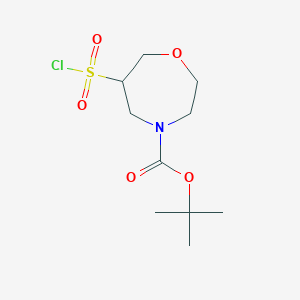
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
